molecular formula C20H19NO3S B2834610 1-benzyl-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone CAS No. 306977-13-9

1-benzyl-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone

Cat. No.: B2834610
CAS No.: 306977-13-9
M. Wt: 353.44
InChI Key: FXOLFYIZIGKFLU-UHFFFAOYSA-N
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Description

1-benzyl-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C20H19NO3S and its molecular weight is 353.44. The purity is usually 95%.
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Scientific Research Applications

Modification and Reactivity Studies

Studies have been conducted on the modification of both the electrophilic center and substituents on the nonleaving group in pyridinolysis, exploring the kinetic behavior and reaction mechanisms. For instance, the reactivity of O-4-nitrophenyl thionobenzoate towards different pyridines shows significant variations when the electrophilic center changes from C=O to C=S, highlighting the influence of substituents and the electronic nature on reaction mechanisms (Um et al., 2006).

Synthesis and Antimicrobial Applications

Several studies have focused on the synthesis of novel compounds containing phenylsulfonyl moiety and their antimicrobial activities. Novel series of pyrazolo[1,5-a]pyrimidines and 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones have been synthesized, showing promising antimicrobial activities against a range of bacteria and fungi, indicating their potential use in drug development (Alsaedi et al., 2019); (Elgemeie et al., 2017).

Corrosion Inhibition

Compounds with the phenylsulfonyl group have been evaluated for their effectiveness as corrosion inhibitors for metals in acidic media. For example, benzotriazole derivatives with phenylsulfonyl groups show excellent corrosion inhibition performance on copper, demonstrating the role of these compounds in protecting metals from corrosion (Khaled et al., 2009).

Materials Science Applications

In materials science, novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been synthesized, exhibiting high thermal stability, excellent solubility, and potential use in advanced material applications due to their desirable physical properties (Liu et al., 2013).

Properties

IUPAC Name

3-(benzenesulfonyl)-1-benzyl-4,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-15-13-16(2)21(14-17-9-5-3-6-10-17)20(22)19(15)25(23,24)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOLFYIZIGKFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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